1-Pyrenebutanamide

Beschreibung

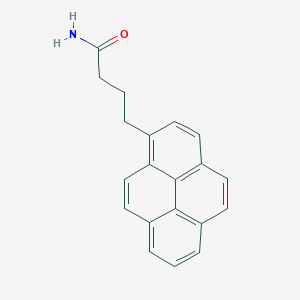

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-pyren-1-ylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H2,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADYCKJDIWFOVAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390810 |

Source

|

| Record name | 1-Pyrenebutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71942-36-4 |

Source

|

| Record name | 1-Pyrenebutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Pyrenebutanamide synthesis protocol for laboratory use

<-1>## An In-Depth Technical Guide to the Laboratory Synthesis of 1-Pyrenebutanamide

This guide provides a comprehensive, technically detailed protocol for the synthesis of 1-pyrenebutanamide, a vital fluorescent molecule with significant applications in biochemical and material science research. Designed for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic procedure.

Introduction and Strategic Overview

1-Pyrenebutanamide is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its characteristic excimer fluorescence. This property makes it an invaluable tool for probing molecular interactions, studying protein conformation, and developing fluorescent sensors. The synthesis of 1-pyrenebutanamide from its precursor, 1-pyrenebutyric acid, is a cornerstone reaction that enables the covalent attachment of the pyrene fluorophore to various molecules of interest, such as proteins, peptides, and nanoparticles.[1]

The synthetic strategy hinges on a classic amide bond formation, a reaction of fundamental importance in organic and medicinal chemistry. This guide will focus on the widely employed and highly efficient carbodiimide-mediated coupling reaction, specifically utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS).[2][3] This combination offers high yields, mild reaction conditions, and a straightforward purification process due to the water-solubility of the urea byproduct.[4]

The Chemistry of Amide Bond Formation: A Mechanistic Perspective

The EDC/NHS-mediated coupling is a two-step process designed to activate the carboxylic acid group of 1-pyrenebutyric acid for nucleophilic attack by an amine.[5] Understanding this mechanism is critical for troubleshooting and optimizing the reaction.

-

Step 1: Activation of the Carboxylic Acid. EDC reacts with the carboxyl group of 1-pyrenebutyric acid to form a highly reactive O-acylisourea intermediate.[2][6] This intermediate is unstable in aqueous solutions and susceptible to hydrolysis, which would regenerate the starting carboxylic acid.[5]

-

Step 2: Formation of a Stable NHS Ester. To mitigate the instability of the O-acylisourea intermediate, N-hydroxysuccinimide (NHS) is introduced. NHS acts as a scavenger, reacting with the O-acylisourea to form a more stable, semi-stable NHS ester.[5][7] This amine-reactive ester is less prone to hydrolysis and can be isolated if desired, though it is typically generated in situ.[8]

-

Step 3: Nucleophilic Attack and Amide Bond Formation. The primary amine of the desired reactant (in this case, an ammonia source or a primary amine-containing molecule) then attacks the carbonyl carbon of the NHS ester. This nucleophilic substitution reaction results in the formation of the stable amide bond of 1-pyrenebutanamide and the release of NHS.[7]

Sources

- 1. 1-Pyrenebutanoic acid | C20H16O2 | CID 76977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 3. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [commonorganicchemistry.com]

- 4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. EDAC – Water soluble Carbodiimide – Actim [actim.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

The Solvent-Dependent Photophysical Behavior of 1-Pyrenebutanamide: An In-depth Technical Guide

This technical guide provides a comprehensive exploration of the photophysical properties of 1-Pyrenebutanamide, a fluorescent probe of significant interest to researchers in drug development and the broader scientific community. By virtue of its pyrene moiety, 1-Pyrenebutanamide exhibits a pronounced sensitivity to its local microenvironment, a characteristic that can be harnessed to probe molecular interactions and dynamics. This document will delve into the synthesis of this valuable compound, the theoretical underpinnings of its solvent-dependent fluorescence, detailed experimental protocols for its characterization, and a thorough analysis of its photophysical behavior in various solvent systems.

Introduction: The Pyrene Core as a Spectroscopic Reporter

The pyrene chromophore is a cornerstone of fluorescence spectroscopy due to its unique photophysical characteristics. Its long fluorescence lifetime, on the order of hundreds of nanoseconds in deoxygenated solutions, and the distinct vibronic fine structure of its emission spectrum make it an exquisitely sensitive reporter of its surroundings. A key feature of pyrene's fluorescence is the so-called "pyrene polarity index," the ratio of the intensities of the first and third vibronic bands (I₁/I₃) in its emission spectrum, which is highly correlated with the polarity of the solvent. This intrinsic sensitivity, coupled with the ability to functionalize the pyrene core, has led to the development of a vast array of fluorescent probes for diverse applications.

1-Pyrenebutanamide, with its amide linkage, introduces an additional layer of complexity and utility. The amide group, capable of engaging in hydrogen bonding and possessing a significant dipole moment, can modulate the electronic properties of the pyrene chromophore. This interplay between the pyrene core and the amide functionality gives rise to interesting solvatochromic effects, where the absorption and emission maxima, as well as the fluorescence quantum yield and lifetime, are dependent on the nature of the surrounding solvent. Understanding these solvent-dependent photophysical properties is paramount for the rational design of experiments and the accurate interpretation of fluorescence data when using 1-Pyrenebutanamide as a molecular probe.

Synthesis of 1-Pyrenebutanamide

The synthesis of 1-Pyrenebutanamide is typically achieved through the amidation of 1-pyrenebutyric acid. The following protocol outlines a reliable method for its preparation.

Experimental Protocol: Synthesis of 1-Pyrenebutanamide

Materials:

-

1-Pyrenebutyric acid

-

Oxalyl chloride

-

Anhydrous Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous Dichloromethane (DCM)

-

Ammonia (gas) or a concentrated aqueous solution

-

Ethyl acetate

-

n-Hexane

-

Magnesium sulfate (anhydrous)

Procedure:

-

Activation of the Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve 1-pyrenebutyric acid in anhydrous dichloromethane. Add a catalytic amount of anhydrous dimethylformamide. To this stirred solution, add oxalyl chloride dropwise at room temperature. The reaction mixture is then typically refluxed for 1-2 hours to ensure complete formation of the acid chloride. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Amidation: After cooling the reaction mixture to room temperature, bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia. This will result in the immediate formation of a precipitate, which is the crude 1-Pyrenebutanamide.

-

Work-up and Purification: The reaction mixture is partitioned between water and ethyl acetate. The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Crystallization: The crude 1-Pyrenebutanamide can be purified by crystallization from a suitable solvent system, such as ethyl acetate/n-hexane, to yield the final product as a solid.[1]

Diagram of Synthetic Workflow:

Caption: Synthetic route for 1-Pyrenebutanamide from 1-pyrenebutyric acid.

Photophysical Properties and their Solvent Dependence

The photophysical behavior of 1-Pyrenebutanamide is intricately linked to the properties of the solvent in which it is dissolved. Key parameters such as the absorption and emission wavelengths, fluorescence quantum yield (Φf), and fluorescence lifetime (τ) exhibit significant variations with solvent polarity, hydrogen bonding capacity, and polarizability.

Theoretical Framework: Solvatochromism and the Lippert-Mataga Equation

Solvatochromism refers to the change in the color of a substance (and more broadly, its absorption and emission spectra) with a change in the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the fluorophore. For many aromatic molecules, including pyrene derivatives, the excited state is more polar than the ground state. In such cases, polar solvents will stabilize the excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum.

The Lippert-Mataga equation provides a quantitative relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and the solvent polarity:

Δν = ν_abs - ν_em = (2/hc) * ( (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1) ) * ( (μ_e - μ_g)² / a³ ) + constant

Where:

-

Δν is the Stokes shift in wavenumbers.

-

ν_abs and ν_em are the wavenumbers of the absorption and emission maxima, respectively.

-

h is Planck's constant.

-

c is the speed of light.

-

ε is the dielectric constant of the solvent.

-

n is the refractive index of the solvent.

-

μ_e and μ_g are the dipole moments of the excited and ground states, respectively.

-

a is the Onsager cavity radius of the solute.

A plot of the Stokes shift (Δν) against the solvent polarity function, f(ε, n) = ( (ε - 1) / (2ε + 1) - (n² - 1) / (2n² + 1) ), known as a Lippert-Mataga plot, should yield a straight line. The slope of this line is proportional to the square of the change in dipole moment upon excitation (μ_e - μ_g)². A positive slope indicates that the excited state is more polar than the ground state.

The Role of the Amide Group and Intramolecular Charge Transfer (ICT)

The amide group in 1-Pyrenebutanamide plays a crucial role in its photophysical properties. While the direct π-conjugation of the amide with the pyrene ring is minimal due to the butyl spacer, the amide's electric dipole can still influence the electronic environment of the chromophore.[2] More significantly, in pyrene derivatives with directly conjugated electron-donating and electron-accepting groups, a phenomenon known as Intramolecular Charge Transfer (ICT) can occur upon photoexcitation. In the excited state, there is a partial transfer of electron density from the donor to the acceptor moiety, leading to a highly polar excited state. This ICT state is particularly sensitive to solvent polarity, with more polar solvents stabilizing the charge-separated state and leading to a more pronounced red-shift in the emission. While the butyl spacer in 1-Pyrenebutanamide largely decouples the amide from the pyrene π-system, subtle through-bond and through-space interactions can still contribute to changes in the photophysical properties in response to the solvent environment.

Experimental Characterization of Photophysical Properties

Accurate determination of the photophysical parameters of 1-Pyrenebutanamide is essential for its effective use as a fluorescent probe. The following sections outline the standard protocols for these measurements.

Measurement of Absorption and Emission Spectra

Protocol:

-

Sample Preparation: Prepare dilute solutions of 1-Pyrenebutanamide in a range of solvents of varying polarity. The concentration should be adjusted to have an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorption Spectroscopy: Record the UV-Visible absorption spectrum of each solution using a spectrophotometer. Determine the wavelength of maximum absorption (λ_abs).

-

Fluorescence Spectroscopy: Using a spectrofluorometer, excite the sample at a wavelength on the red-edge of the absorption band to minimize scattering effects. Record the fluorescence emission spectrum and determine the wavelength of maximum emission (λ_em).

Determination of Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely used and reliable technique.[3]

Protocol (Comparative Method):

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with that of 1-Pyrenebutanamide. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for excitation in the UV region.

-

Absorbance Matching: Prepare a series of solutions of both the standard and the 1-Pyrenebutanamide sample in their respective solvents with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.

-

Fluorescence Measurement: Record the corrected fluorescence spectra of all solutions under identical experimental conditions (e.g., excitation and emission slit widths).

-

Data Analysis: Integrate the area under the corrected emission spectra for each solution. Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.

-

Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively.

-

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is the most common and accurate method for measuring fluorescence lifetimes in the nanosecond range.

Protocol (TCSPC):

-

Instrumentation: Utilize a TCSPC system equipped with a pulsed light source (e.g., a laser diode or a pulsed lamp) with a pulse width significantly shorter than the expected fluorescence lifetime.

-

Sample Preparation: Prepare a dilute, deoxygenated solution of 1-Pyrenebutanamide. Deoxygenation is crucial as molecular oxygen is an efficient quencher of pyrene fluorescence.

-

Data Acquisition: Excite the sample with the pulsed light source and collect the emitted photons using a sensitive detector. The TCSPC electronics measure the time difference between the excitation pulse and the arrival of the first emitted photon. A histogram of these time differences is built up over many excitation cycles, resulting in a fluorescence decay curve.

-

Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer) in place of the sample.

-

Data Analysis: The fluorescence decay curve is deconvoluted with the IRF and fitted to an exponential decay model to extract the fluorescence lifetime (τ). For a single fluorescent species in a homogeneous environment, the decay is typically mono-exponential.

Diagram of Photophysical Characterization Workflow:

Caption: Workflow for the photophysical characterization of 1-Pyrenebutanamide.

Data Presentation and Analysis

A comprehensive understanding of the photophysical properties of 1-Pyrenebutanamide requires the systematic collection and analysis of data in a range of solvents with varying polarities.

Table 1: Photophysical Properties of 1-Pyrenebutanamide in Various Solvents

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φf) | Lifetime (τ) (ns) |

| n-Hexane | 1.88 | 1.375 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Toluene | 2.38 | 1.497 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Diethyl Ether | 4.34 | 1.353 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Chloroform | 4.81 | 1.446 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Ethyl Acetate | 6.02 | 1.372 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Tetrahydrofuran (THF) | 7.58 | 1.407 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dichloromethane (DCM) | 8.93 | 1.424 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetone | 20.7 | 1.359 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Ethanol | 24.5 | 1.361 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Methanol | 32.7 | 1.329 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | 37.5 | 1.344 | Data not available | Data not available | Data not available | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 1.479 | Data not available | Data not available | Data not available | Data not available | Data not available |

Diagram of Lippert-Mataga Relationship:

Caption: Conceptual diagram of the Lippert-Mataga analysis.

Conclusion

1-Pyrenebutanamide is a versatile fluorescent probe whose photophysical properties are highly sensitive to the solvent environment. This guide has provided a comprehensive overview of its synthesis, the theoretical basis for its solvatochromic behavior, and detailed experimental protocols for its characterization. The solvent-dependent shifts in its absorption and emission spectra, as well as changes in its fluorescence quantum yield and lifetime, can be rationalized by considering the interplay between the pyrene chromophore, the amide functionality, and the surrounding solvent molecules. A thorough understanding of these properties, guided by the experimental and analytical frameworks presented herein, is crucial for leveraging the full potential of 1-Pyrenebutanamide as a powerful tool in chemical and biological research. While a complete dataset of its photophysical parameters in a wide range of solvents is not yet available, this guide provides the necessary foundation for researchers to conduct these measurements and further elucidate the rich photophysics of this important molecule.

References

-

Farhangi, S. (n.d.). A Pyrenyl Derivative with a Four Atom-Linker that Can Probe the Local Polarity of Pyrene-Labeled Macromolecules. UWSpace. Retrieved from [Link]

-

Mishra, A., Sahu, S., Tripathi, S., & Krishnamoorthy, G. (2014). Photoinduced intramolecular charge transfer in trans-2-[4′-(N,N- dimethylamino)styryl]imidazo[4,5-b]pyridine: Effect of introducing C=C double bond. The Royal Society of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Pyrenebutanamide. PubChem. Retrieved from [Link]

-

Niko, Y., Sasaki, S., Narushima, K., Sharma, D. K., Vacha, M., & Konishi, G. (2015). 1-, 3-, 6-, and 8-Tetrasubstituted Asymmetric Pyrene Derivatives With Electron Donors and Acceptors: High Photostability and Regioisomer-Specific Photophysical Properties. The Journal of Organic Chemistry, 80(21), 10794–10805. [Link]

-

Paparcone, V. M., & Vullev, V. I. (2011). How Do Amides Affect the Electronic Properties of Pyrene? The Journal of Physical Chemistry A, 115(43), 11945–11953. [Link]

-

Qin, W., Rohand, T., Baruah, M., Stefan, A., Van der Auweraer, M., Dehaen, W., & Boens, N. (2006). Solvent-dependent photophysical properties of borondipyrromethene dyes in solution. Chemical Physics Letters, 420(4-6), 562–568. [Link]

-

Resch-Genger, U., Rurack, K., & Spieles, M. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(9), 2845–2872. [Link]

-

University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

- Valeur, B. (2013). Fluorescence Quantum Yields: Methods of Determination and Standards. In Molecular Fluorescence (pp. 131-155). Wiley-VCH Verlag GmbH & Co. KGaA.

-

Vullev, V. I., & Paparcone, V. M. (2010). Photophysical Properties of the Pyrene−Amide Derivatives for Various Solvents. The Journal of Physical Chemistry A, 114(36), 9695–9702. [Link]

-

Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1535–1550. [Link]

-

Zakerhamidi, M. S., Ahmadi-Kandjani, S., Moghadam, M., Ortyl, E., & Kucharski, S. (2012). Solvatochromism effects on the dipole moments and photo-physical behavior of some azo sulfonamide dyes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 85(1), 105–110. [Link]

- de Melo, J. S., & da Silva, J. P. (2011). Fluorescence quantum yields: methods of determination and standards. In Methods and applications in fluorescence (pp. 1-26). Springer, Berlin, Heidelberg.

- Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.

Sources

An In-depth Technical Guide to the Aqueous Solubility and Stability of 1-Pyrenebutanamide

Foreword: Understanding the Molecule in an Aqueous Environment

1-Pyrenebutanamide, a derivative of the polycyclic aromatic hydrocarbon (PAH) pyrene, presents a fascinating case study in physicochemical behavior. Its structure, featuring a large, planar, and intensely hydrophobic pyrene core attached to a more polar butanamide side chain, renders it amphiphilic. This duality governs its interactions in aqueous systems, making a thorough understanding of its solubility and stability paramount for researchers in drug development, materials science, and bio-analytics who utilize it as a fluorescent probe or a structural motif. This guide moves beyond mere data reporting to elucidate the mechanistic underpinnings of its behavior, providing field-proven insights and robust protocols for its reliable use.

Part 1: The Challenge of Aqueous Solubility

The dissolution of 1-Pyrenebutanamide in water is fundamentally limited by the large energetic penalty of accommodating the nonpolar pyrene moiety within the highly structured hydrogen-bonding network of water. This inherent hydrophobicity is the primary driver for its low intrinsic aqueous solubility and its strong tendency to self-associate.

The Phenomenon of Aggregation

In aqueous media, 1-Pyrenebutanamide molecules minimize unfavorable interactions with water by forming non-covalent assemblies, or aggregates.[1] This self-assembly is driven by the hydrophobic effect and stabilized by π-π stacking interactions between the planar pyrene rings.[2][3] The formation of these aggregates is a critical consideration, as it can lead to:

-

Fluorescence Quenching: Close proximity of pyrene moieties in aggregates can lead to self-quenching, altering photophysical properties.

-

Reduced Bioavailability: Aggregated forms are often not biologically active or available for interaction with target molecules.

-

Inaccurate Quantification: Aggregates can scatter light, interfering with spectrophotometric measurements and leading to an overestimation of true solubility.[1]

The concentration at which these aggregates begin to form is known as the Critical Aggregation Concentration (CAC), a concept analogous to the Critical Micelle Concentration (CMC) for surfactants.

Strategies for Enhancing Aqueous Solubility

Given its low intrinsic solubility, several strategies are employed to prepare homogenous aqueous solutions of 1-Pyrenebutanamide for experimental use.

-

Co-solvents: The most straightforward approach is the use of water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or ethanol. These co-solvents disrupt the hydrogen bonding of water and reduce the polarity of the bulk solvent, making it more favorable for the pyrene moiety. However, the concentration of the co-solvent must be carefully controlled, as high concentrations can perturb biological systems, and subsequent dilution into a purely aqueous buffer can cause the compound to precipitate.

-

Surfactant-Mediated Solubilization: Surfactants are highly effective at increasing the solubility of hydrophobic compounds like pyrene and its derivatives.[4][5] Above their CMC, surfactant molecules form micelles, which have a hydrophobic core and a hydrophilic shell. 1-Pyrenebutanamide partitions into the hydrophobic core of these micelles, effectively solubilizing it in the bulk aqueous phase.[6] The choice of surfactant (anionic, cationic, or non-ionic) can influence the solubilization capacity.[7]

The following diagram illustrates the primary factors and strategies governing the solubility of 1-Pyrenebutanamide.

Caption: Factors influencing 1-Pyrenebutanamide solubility.

Quantitative Solubility Data

While specific solubility data for 1-Pyrenebutanamide is not widely published, data for the parent compound, pyrene, provides a valuable benchmark for its behavior in various media.

| Solvent System | Solubilizer | Concentration | Resulting Pyrene Solubility | Reference |

| Pure Water | None | N/A | ~0.135 mg/L (Extremely Low) | [4][5] |

| Aqueous Solution | Triton X-100 | > CMC | Significantly Enhanced | [4] |

| Aqueous Solution | SDS (Sodium Dodecyl Sulfate) | > CMC | Significantly Enhanced | [4][5] |

| Aqueous Solution | Brij 35 | > CMC | Significantly Enhanced | [4] |

| Mixed Surfactants | SDS-Triton X-405 | > CMC | Synergistically Enhanced | [4] |

Part 2: Stability in Aqueous Solutions

Once solubilized, the stability of 1-Pyrenebutanamide becomes the next critical parameter. Degradation can occur through several pathways, primarily chemical (hydrolysis) and photochemical processes.

Chemical Stability: The Vulnerability of the Amide Bond

The most significant chemical instability for 1-Pyrenebutanamide in aqueous solution is the hydrolysis of its amide bond.[8] This reaction cleaves the C-N bond, resulting in the formation of 1-pyrenebutyric acid and ammonia.[9] The rate of this hydrolysis is highly dependent on pH and temperature.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[10] This is typically the rate-determining step.[10] The reaction requires heating with strong acids to proceed at a significant rate.

-

Base-Catalyzed (Alkaline) Hydrolysis: Under basic conditions, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon.[9][11] This process, often referred to as saponification, also typically requires elevated temperatures to proceed efficiently.

The relationship between pH and the rate of hydrolysis often follows a "V-shaped" profile, where the compound exhibits maximum stability at a specific pH (typically in the weakly acidic to neutral range) and degradation accelerates in both strongly acidic and strongly alkaline conditions.[12][13]

Caption: Amide hydrolysis pathways for 1-Pyrenebutanamide.

Photostability: The Role of the Pyrene Chromophore

The pyrene moiety is a potent chromophore that strongly absorbs UV light.[14] This absorption can lead to electronic excitation, making the molecule susceptible to photodegradation, particularly in the presence of oxygen or reactive species. Studies on pyrene and its derivatives have shown that they can undergo degradation when exposed to UV-A light.[15][16] The degradation pathways can be complex, potentially involving oxidation or reactions with solvent-derived radicals.[15] For applications involving fluorescence microscopy or any exposure to high-intensity light, it is crucial to:

-

Minimize light exposure by using neutral density filters and short exposure times.

-

Work in deoxygenated solutions where possible.

-

Conduct control experiments to assess the degree of photobleaching or photodegradation under the specific experimental conditions.

Part 3: Experimental Protocols

Adherence to validated protocols is essential for generating reproducible and reliable data. The following sections detail standard methodologies for assessing the solubility and stability of 1-Pyrenebutanamide.

Protocol: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific aqueous buffer.

Methodology:

-

Preparation: Add an excess amount of solid 1-Pyrenebutanamide to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Seal the vial and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or rotator is ideal.

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution. This is a critical step; centrifugation at high speed (e.g., >10,000 x g) is recommended, followed by careful collection of the supernatant. Filtration may be used, but one must verify that the compound does not adsorb to the filter membrane.

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent (e.g., acetonitrile or methanol) to prevent precipitation.

-

Analysis: Quantify the concentration of 1-Pyrenebutanamide in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection.[17]

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. This value represents the thermodynamic solubility under the tested conditions.

Protocol: Evaluation of Aqueous Stability (Forced Degradation Study)

This protocol assesses the rate of degradation under defined stress conditions (e.g., pH, temperature).

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 1-Pyrenebutanamide in a suitable organic solvent (e.g., DMSO).

-

Working Solution Preparation: Spike the stock solution into pre-heated aqueous buffers of different pH values (e.g., pH 2, pH 7, pH 10) to a final, known concentration. Ensure the final concentration of the organic solvent is low (typically <1%) to minimize its effect on stability.

-

Incubation: Aliquot the working solutions into sealed vials and place them in temperature-controlled incubators set at one or more temperatures (e.g., 40°C, 60°C).

-

Time-Point Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each pH/temperature condition. Immediately quench any further reaction by cooling the vial on ice and/or adding a solvent like acetonitrile.

-

Analysis: Analyze all samples by a stability-indicating HPLC method. This method must be capable of separating the parent 1-Pyrenebutanamide peak from any degradation product peaks (like 1-pyrenebutyric acid).

-

Data Analysis: Plot the percentage of the remaining 1-Pyrenebutanamide against time for each condition. From this data, degradation kinetics (e.g., the rate constant, k) can be determined.

Sources

- 1. Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cation–π interactions drive hydrophobic self-assembly and aggregation of niclosamide in water - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Water solubility enhancements of pyrene by single and mixed surfactant solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solubilization of pyrene in aqueous micellar solutions of gemini surfactants C12-s-C12.2Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Competitive solubilization of naphthalene and pyrene in various micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]

- 9. fiveable.me [fiveable.me]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Stability of ricobendazole in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pjoes.com [pjoes.com]

- 15. Further insight into the photostability of the pyrene fluorophore in halogenated solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

Understanding the fluorescence mechanism of 1-Pyrenebutanamide

An In-Depth Technical Guide to the Fluorescence Mechanism of 1-Pyrenebutanamide

Executive Summary

1-Pyrenebutanamide, a derivative of the polycyclic aromatic hydrocarbon pyrene, is a powerful fluorescent probe extensively utilized in biological and materials science. Its utility stems not from a single, static emission, but from a profound sensitivity to its immediate molecular environment. This guide elucidates the core photophysical mechanisms that govern its fluorescence behavior. We will explore the intrinsic properties of the pyrene fluorophore, the subtle influence of the butanamide substituent, and the two dominant phenomena that make it an invaluable analytical tool: the pronounced solvatochromic shift of its monomer emission, which serves as a reporter on local polarity, and the formation of an excited-state dimer, or "excimer," which provides a spectroscopic measure of intermolecular proximity. Furthermore, we will dissect the principles of fluorescence quenching and provide robust, field-proven protocols for the experimental characterization of these mechanisms.

Fundamental Photophysics of the Pyrene Core

The fluorescence of 1-pyrenebutanamide is overwhelmingly dictated by its pyrene moiety. The butanamide group primarily serves as a flexible linker for conjugation or to modify solubility, having only minor electronic effects on the core photophysical transitions of the pyrene ring system[1][2].

Upon absorption of a photon (typically in the 330-350 nm range), the pyrene molecule is promoted from its ground state (S₀) to an excited singlet state (S₁ or S₂). Following rapid internal conversion to the lowest excited singlet state (S₁), the molecule can relax back to the ground state via several pathways[3]. The most important of these for analytical applications is fluorescence: the emission of a photon.

The fluorescence emission spectrum of pyrene in its monomeric form is highly structured, featuring five characteristic vibronic bands[4]. This fine structure arises from transitions from the lowest vibrational level of the S₁ state to various vibrational levels of the S₀ ground state.

The Jablonski Diagram for 1-Pyrenebutanamide

The energy transitions involved in absorption, monomer fluorescence, and excimer fluorescence can be visualized with a simplified Jablonski diagram.

Caption: Simplified energy state diagram for 1-pyrenebutanamide.

Mechanism 1: Environmental Polarity Sensing (Solvatochromism)

A key feature of pyrene fluorescence is its sensitivity to the polarity of the surrounding solvent or microenvironment[5]. This phenomenon, known as the Ham effect, manifests as a change in the relative intensities of the vibronic bands in the monomer emission spectrum[6][7].

Specifically, the ratio of the intensity of Band I (peak at ~375 nm) to Band III (peak at ~385 nm), often denoted as the Py scale (I₁/I₃), is highly correlated with solvent polarity[4][7][8].

-

In nonpolar solvents (e.g., hexane), the pyrene molecule maintains its D₂h symmetry. The S₀ → S₁ transition is symmetry-forbidden, resulting in a weak Band I. The I₁/I₃ ratio is low (typically ~0.5-0.7).

-

In polar solvents (e.g., DMSO), the solvent's electric field perturbs the symmetry of the pyrene π-electron cloud. This distortion relaxes the symmetry selection rules, increasing the probability of the transition corresponding to Band I[6]. Consequently, the I₁/I₃ ratio increases significantly (up to ~1.9)[5][7].

This property allows 1-pyrenebutanamide to be used as a molecular "reporter" to probe the local polarity of environments like protein binding pockets, micelles, or polymer microdomains[4][9].

Quantitative Data: The Py Scale of Solvent Polarity

The following table summarizes the characteristic I₁/I₃ ratio for pyrene in various solvents, demonstrating its utility as a polarity scale.

| Solvent | Dielectric Constant (ε) | I₁/I₃ Ratio (Py value) | Reference(s) |

| Hexane | 1.88 | ~0.65 | [4][5] |

| Toluene | 2.38 | ~0.87 | [7] |

| Chloroform | 4.81 | ~1.11 | [7] |

| Ethanol | 24.55 | ~1.23 | [7] |

| Acetonitrile | 37.5 | ~1.35 | [7] |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~1.95 | [4][7] |

Mechanism 2: Proximity Sensing (Excimer Formation)

When two pyrene moieties are in close spatial proximity (within ~10 Å), a second fluorescence mechanism can occur: excimer formation[4][10][11]. An excimer is an "excited-state dimer" that is only stable in the excited state.

The process is diffusion-controlled and concentration-dependent[3]:

-

A 1-pyrenebutanamide molecule is excited to the S₁ state (P*).

-

If this excited molecule (P) collides with a ground-state molecule (P) before it fluoresces, they can form an excimer complex (P-P).

-

This excimer complex can then relax to the ground state by emitting a photon of lower energy (longer wavelength) than the monomer.

This results in the appearance of a new, broad, and structureless emission band at longer wavelengths, typically centered around 480-500 nm[12]. The ground state of the dimer is repulsive, which is why the emission is broad and featureless[3].

The ratio of the excimer emission intensity (Iₑ) to the monomer emission intensity (Iₘ) is a direct measure of the proximity and interaction between fluorophores. This makes 1-pyrenebutanamide an excellent probe for studying processes like protein aggregation, lipid membrane dynamics, and polymer chain folding[4][5].

Caption: The dynamic process of pyrene excimer formation.

Mechanism 3: Fluorescence Quenching

Fluorescence quenching is any process that decreases the fluorescence intensity of a given substance. For 1-pyrenebutanamide, this can occur through several mechanisms, most notably collisional (dynamic) quenching and static quenching.

Dynamic Quenching: An excited fluorophore is deactivated upon contact with another molecule in solution, the "quencher" (Q). This process is described by the Stern-Volmer equation[13][14]: F₀ / F = 1 + Kₛᵥ[Q] Where F₀ is the fluorescence intensity without the quencher, F is the intensity with the quencher, [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant. Common dynamic quenchers for pyrene include dissolved oxygen, iodide ions, and nitroaromatic compounds[15][16]. The quenching mechanism is often due to photoinduced electron transfer (PET)[17][18].

Static Quenching: The fluorophore forms a non-fluorescent complex with the quencher in the ground state. Since these complexes do not fluoresce, the overall intensity decreases.

Distinguishing between dynamic and static quenching can be achieved by measuring fluorescence lifetimes. In dynamic quenching, only the excited molecules that are quenched have their lifetime shortened, leading to a decrease in the measured average lifetime. In static quenching, the uncomplexed fluorophores fluoresce with their natural lifetime, so the measured lifetime remains unchanged.

Experimental Protocols

Protocol: Measuring the I₁/I₃ Ratio for Polarity Assessment

This protocol details how to measure the environmental polarity using 1-pyrenebutanamide fluorescence.

Caption: Experimental workflow for determining the Py polarity value.

Methodology:

-

Stock Solution: Prepare a 1 mM stock solution of 1-pyrenebutanamide in a non-polar, volatile solvent like tetrahydrofuran (THF).

-

Sample Preparation: Create a series of solutions in different solvents (e.g., hexane, ethanol, water) by diluting the stock solution to a final concentration of approximately 1 µM. The low concentration is critical to prevent excimer formation.

-

Instrumentation Setup:

-

Data Acquisition: Record the fluorescence emission spectrum for each sample. Remember to record a blank spectrum of the solvent alone for background subtraction.

-

Analysis:

-

Subtract the blank spectrum from each sample spectrum.

-

Identify the peak intensity of the first vibronic band (I₁, ~375 nm) and the third vibronic band (I₃, ~385 nm).

-

Calculate the ratio I₁/I₃. This value is the polarity index.

-

Protocol: Observing Concentration-Dependent Excimer Formation

This protocol demonstrates how to induce and measure excimer formation.

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of 1-pyrenebutanamide in a suitable solvent (e.g., ethanol).

-

Sample Preparation: Prepare a dilution series from the stock solution, ranging from very dilute (~1 µM) to highly concentrated (~1-5 mM).

-

Data Acquisition: Using the same fluorometer settings as in Protocol 5.1, acquire the emission spectrum for each concentration in the series.

-

Analysis:

-

Normalize the spectra at the monomer peak (e.g., at 375 nm) to visually compare the relative growth of the excimer band.

-

Observe the appearance and growth of a broad, structureless band centered around 480-500 nm as the concentration increases[3].

-

Plot the ratio of excimer intensity (Iₑ at ~480 nm) to monomer intensity (Iₘ at ~375 nm) as a function of concentration. This should show a clear positive correlation, confirming the bimolecular nature of excimer formation.

-

Conclusion

The fluorescence of 1-pyrenebutanamide is a multi-faceted phenomenon governed by a well-understood set of photophysical principles. Its dual sensitivity to local polarity via vibronic fine structure and to intermolecular proximity via excimer formation makes it an exceptionally versatile molecular probe. By understanding the core mechanisms of solvatochromism, excimer formation, and quenching, researchers can effectively design experiments to probe a wide range of molecular interactions and environmental properties in complex systems, from drug delivery vehicles to the intricate folds of a protein.

References

-

The Nature of Excimer Formation in Crystalline Pyrene Nanoparticles. The Journal of Physical Chemistry C. [URL: https://pubs.acs.org/doi/10.1021/acs.jpcc.8b03963][10]

-

Effect of Solvent Polarity on the Fluorescence Emission Spectra of Select Five- and Six-Ring Pyrene Derivatives. Optica Publishing Group. [URL: https://opg.optica.org/ao/abstract.cfm?uri=ao-33-24-5774][6]

-

The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/cp/c7cp03525c][21]

-

Pyrene fluorescence emission is sensitive to solvent polarity. ResearchGate. [URL: https://www.researchgate.net/figure/Pyrene-fluorescence-emission-is-sensitive-to-solvent-polarity-Pyrene-can-detect_fig2_349479361][5]

-

The Mechanism of Excimer Formation: An Experimental and Theoretical Study on the Pyrene Dimer. ResearchGate. [URL: https://www.researchgate.net/publication/317926946_The_Mechanism_of_Excimer_Formation_An_Experimental_and_Theoretical_Study_on_the_Pyrene_Dimer][11]

-

The Py scale of solvent polarities. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/abs/10.1139/v84-439][7]

-

The schematic for the formation of pyrene excimer. ResearchGate. [URL: https://www.researchgate.net/figure/The-schematic-for-the-formation-of-pyrene-excimer_fig1_262590212][12]

-

Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp03584a][9]

-

The Py Scale of Solvent Polarities. Solvent Effects on the Vibronic Fine Structure of Pyrene Fluorescence and Empirical Correlations with ET and Y Values. Winnik Research Group. [URL: https://www.winnik.chem.utoronto.ca/publications/108][8]

-

Nanosecond Time-Resolved Fluorescence Spectroscopy in the Physical Chemistry Laboratory: Formation of the Pyrene Excimer in Solution. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/abs/10.1021/ed079p1413][3]

-

Experimental evidence of incomplete fluorescence quenching of pyrene bound to humic substances: implications for Koc measurements. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/em/c6em00115a][22]

-

Pyrene Fluorescence Assay. Mullins Lab, University of California San Francisco. [URL: https://mullinslab.ucsf.edu/pyrene-fluorescence-assay][19]

-

Pyrene Fluorescence Assay II. Mullins Lab, University of California San Francisco. [URL: https://mullinslab.ucsf.edu/pyrene-fluorescence-assay-ii][20]

-

Fluorescence Measurement of Pyrene Wall Adsorption and Pyrene Association with Humic Acids. An Experiment for Physical Chemistry or Instrumental Methods. ResearchGate. [URL: https://www.researchgate.net/publication/230752528_Fluorescence_Measurement_of_Pyrene_Wall_Adsorption_and_Pyrene_Association_with_Humic_Acids_An_Experiment_for_Physical_Chemistry_or_Instrumental_Methods][23]

-

Pyrene: A Probe to Study Protein Conformation and Conformational Changes. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4058263/][4]

-

Photophysical Properties of the Pyrene−Amide Derivatives for Various Solvents. ResearchGate. [URL: https://www.researchgate.net/publication/231454558_Photophysical_Properties_of_the_Pyrene-Amide_Derivatives_for_Various_Solvents][1]

-

Photophysical properties of 1-pyrene-based derivatives for nitroaromatic explosives detection: Experimental and theoretical studies. University of Vienna u:cris-Portal. [URL: https://ucris.univie.ac.at/portal/en/publications/photophysical-properties-of-1pyrenebased-derivatives-for-nitroaromatic-explosives-detection-experimental-and-theoretical-studies(e0513e4b-7010-43a9-9831-294723143c7b).html][24]

-

1-Pyrenebutanamide. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1-Pyrenebutanamide][25]

-

Fluorescence quantum yields and decay times for Pyd derivatives. ResearchGate. [URL: https://www.researchgate.net/figure/Fluorescence-quantum-yields-and-decay-times-for-Pyd-derivatives-Pyd-H-and-Pyd-n-G-n_tbl1_6584210][2]

-

Carboxamide-based Fluorescent Sensor for the Detection of Mg2+ and Ni2+ Ions. Asian Journal of Chemistry. [URL: https://asianpubs.org/index.php/ajc/article/view/1373-1376][26]

-

Molecular Environment Effects That Modulate the Photophysical Properties of Novel 1,3-Phosphinoamines Based on 2,1,3-Benzothiadiazole. MDPI. [URL: https://www.mdpi.com/1420-3049/27/12/3889][27]

-

Photophysical Properties of 1-Pyrene-Based Derivatives for Nitroaromatic Explosives Detection: Experimental and Theoretical Studies. ResearchGate. [URL: https://www.researchgate.net/publication/326090595_Photophysical_Properties_of_1-Pyrene-Based_Derivatives_for_Nitroaromatic_Explosives_Detection_Experimental_and_Theoretical_Studies][15]

-

SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Revista de la Sociedad Química de México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0583-76932014000100004][28]

-

Mechanism for Fluorescence Quenching of Tryptophan by Oxamate and Pyruvate: Conjugation and Solvation-Induced Photoinduced Electron Transfer. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/29953252/][17]

-

Mechanism for Fluorescence Quenching of Tryptophan by Oxamate and Pyruvate: Conjugation and Solvation-Induced Photoinduced Electron Transfer. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6070851/][13]

-

Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8958223/][18]

-

Quenching and dequenching of pyrene fluorescence by nucleotide monophosphates in cationic micelles. PubMed, National Institutes of Health. [URL: https://pubmed.ncbi.nlm.nih.gov/18503268/][14]

-

Simple Pyrene Derivatives as Fluorescence Sensors for TNT and RIM in Micelles. Bulletin of the Korean Chemical Society. [URL: https://koreascience.kr/article/JAKO201401351543719.page][29]

-

Fluorescence quantum yield measurements. NIST Technical Series Publications. [URL: https://nvlpubs.nist.gov/nistpubs/jres/80A/jres.80A.n3.p409_A1b.pdf][30]

-

Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration. MDPI. [URL: https://www.mdpi.com/1424-8220/23/4/2223][31]

-

Morphology directing synthesis of 1-pyrene carboxaldehyde microstructures and their photo physical properties. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ra/c3ra47203e][32]

-

(PDF) Enhancement and Quenching of Single-Molecule Fluorescence. ResearchGate. [URL: https://www.researchgate.net/publication/2329906_Enhancement_and_Quenching_of_Single-Molecule_Fluorescence][33]

-

Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10461621/][34]

-

Synthesis and Characterization of Wholly Aromatic Poly (amide-sulfonamide)s by Solution Polycondensation. ResearchGate. [URL: https://www.researchgate.net/publication/289524029_Synthesis_and_Characterization_of_Wholly_Aromatic_Poly_amide-sulfonamides_by_Solution_Polycondensation][35]

-

Fluorescence Quantum Yield, Excited-State Lifetimes, Radiative Rate. ResearchGate. [URL: https://www.researchgate.net/figure/Fluorescence-Quantum-Yield-Excited-State-Lifetimes-Radiative-Rate-Constants-and_tbl4_281283627][36]

-

Fluorescence sensing of picomolar ammonia by covalent organic framework. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c751430f50db30528f117f][37]

-

Synthesis and Characterization of Novel Photoactive Polyamide Derived from Substituted Fluorene by Copper (I) Catalyst. ResearchGate. [URL: https://www.researchgate.net/publication/236128037_Synthesis_and_Characterization_of_Novel_Photoactive_Polyamide_Derived_from_Substituted_Fluorene_by_Copper_I_Catalyst][38]

-

Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA. PubMed Central, National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10381442/][16]

-

Photoluminescence Lifetimes Exceeding 8 μs and Quantum Yields Exceeding 30% in Hybrid Perovskite Thin Films by Ligand Passivation. Ginger Lab, University of Washington. [URL: https://www.ginger.washington.edu/publications/acscentsci-2017-3-1190/][39]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. diverdi.colostate.edu [diverdi.colostate.edu]

- 4. Pyrene: A Probe to Study Protein Conformation and Conformational Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Solvent Polarity on the Fluorescence Emission Spectra of Select Five- and Six-Ring Pyrene Derivatives [opg.optica.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. The Py Scale of Solvent Polarities. Solvent Effects on the Vibronic Fine Structure of Pyrene Fluorescence and Empirical Correlations with ET and Y Values | Winnik Research Group [sites.chem.utoronto.ca]

- 9. Fluorescence of pyrene and its derivatives to reveal constituent and composition dependent solvation within hydrophobic deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Mechanism for Fluorescence Quenching of Tryptophan by Oxamate and Pyruvate: Conjugation and Solvation-Induced Photoinduced Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quenching and dequenching of pyrene fluorescence by nucleotide monophosphates in cationic micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Excited State Kinetics of Benzo[a]pyrene Is Affected by Oxygen and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism for Fluorescence Quenching of Tryptophan by Oxamate and Pyruvate: Conjugation and Solvation-Induced Photoinduced Electron Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pyrene-Based Fluorescent Porous Organic Polymers for Recognition and Detection of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 20. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

- 21. The mechanism of excimer formation: an experimental and theoretical study on the pyrene dimer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 22. Experimental evidence of incomplete fluorescence quenching of pyrene bound to humic substances: implications for K oc measurements - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C6PP00052E [pubs.rsc.org]

- 23. researchgate.net [researchgate.net]

- 24. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]

- 25. 1-Pyrenebutanamide | C20H17NO | CID 3264450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. mdpi.com [mdpi.com]

- 28. revroum.lew.ro [revroum.lew.ro]

- 29. researchgate.net [researchgate.net]

- 30. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 31. Pyridine-Based Small-Molecule Fluorescent Probes as Optical Sensors for Benzene and Gasoline Adulteration [mdpi.com]

- 32. Morphology directing synthesis of 1-pyrene carboxaldehyde microstructures and their photo physical properties - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 33. researchgate.net [researchgate.net]

- 34. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. researchgate.net [researchgate.net]

- 37. chemrxiv.org [chemrxiv.org]

- 38. researchgate.net [researchgate.net]

- 39. Photoluminescence Lifetimes Exceeding 8 μs and Quantum Yields Exceeding 30% in Hybrid Perovskite Thin Films by Ligand Passivation | Ginger Lab [depts.washington.edu]

An In-Depth Technical Guide to the Excitation and Emission Spectra of 1-Pyrenebutanamide

Abstract

This comprehensive technical guide provides a detailed exploration of the photophysical properties of 1-Pyrenebutanamide (PBA), a fluorescent probe widely utilized in biomedical research and drug development. We delve into the theoretical underpinnings of its fluorescence, present detailed methodologies for accurate spectral measurements, and analyze the key environmental factors that modulate its excitation and emission characteristics. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique spectral properties of PBA in their applications.

Introduction: The Significance of 1-Pyrenebutanamide in Advanced Research

1-Pyrenebutanamide (PBA) is a derivative of the polycyclic aromatic hydrocarbon pyrene, renowned for its distinctive fluorescence characteristics. The pyrene moiety serves as a sensitive fluorescent reporter, while the butanamide side chain provides a linkage point for conjugation to biomolecules or incorporation into various molecular assemblies. The photophysical behavior of PBA, particularly its long fluorescence lifetime and the pronounced sensitivity of its emission spectrum to the local environment, makes it an invaluable tool for probing molecular interactions, assessing microenvironmental properties, and quantifying analytes of interest.

The core utility of PBA lies in the phenomenon known as the "Ham effect," where the relative intensities of the vibronic bands in its emission spectrum are highly dependent on the polarity of the surrounding medium. This solvatochromic shift provides a spectroscopic ruler to measure the hydrophobicity of environments such as protein binding sites, lipid bilayers, and polymer matrices. Furthermore, the long fluorescence lifetime of the pyrene core makes PBA an excellent probe for studying dynamic processes and for fluorescence quenching-based assays.

This guide will provide the foundational knowledge and practical protocols necessary to effectively utilize 1-Pyrenebutanamide as a fluorescent probe.

Theoretical Framework: Understanding the Photophysics of 1-Pyrenebutanamide

The fluorescence of 1-Pyrenebutanamide is governed by the principles of electronic transitions within the pyrene aromatic system. The process begins with the absorption of a photon of a specific energy, which excites a π-electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). This excited state is transient, and the molecule rapidly relaxes to the ground state through the emission of a photon, a process known as fluorescence.

The key photophysical parameters that define the fluorescence of PBA are:

-

Excitation and Emission Spectra: The excitation spectrum depicts the wavelengths of light that are most efficiently absorbed to induce fluorescence, while the emission spectrum shows the distribution of wavelengths of the emitted light. The emission spectrum of pyrene and its derivatives is characterized by a series of well-resolved vibronic bands.

-

Fluorescence Lifetime (τ): This is the average time the molecule spends in the excited state before returning to the ground state. The long fluorescence lifetime of the pyrene moiety is a key advantage, often in the range of tens to hundreds of nanoseconds. For the closely related compound, 1-pyrenebutyric acid (PBA), fluorescence lifetimes have been measured to be around 185 ns in deoxygenated environments, decreasing to 55 ns in the presence of oxygen.[2]

The photophysical processes involved in the fluorescence of 1-Pyrenebutanamide can be visually represented by a Jablonski diagram.

Caption: Jablonski diagram illustrating the electronic transitions in 1-Pyrenebutanamide.

Methodology: Acquiring High-Fidelity Excitation and Emission Spectra

Accurate and reproducible spectral measurements are paramount for the reliable application of 1-Pyrenebutanamide. This section provides a detailed protocol for sample preparation and spectral acquisition.

Materials and Reagents

-

1-Pyrenebutanamide (PBA)

-

Spectroscopic grade solvents (e.g., cyclohexane, dioxane, ethanol, acetonitrile, water)

-

High-purity buffer components (if applicable)

-

Quartz cuvettes (1 cm path length)

Sample Preparation

The careful preparation of samples is crucial to avoid artifacts and ensure accurate measurements.

-

Stock Solution Preparation: Prepare a concentrated stock solution of PBA (e.g., 1 mM) in a suitable solvent like ethanol or dimethyl sulfoxide (DMSO).

-

Working Solution Preparation: Dilute the stock solution with the solvent of interest to a final concentration that results in an absorbance of less than 0.1 at the excitation wavelength. This is critical to avoid inner filter effects.

-

Solvent Blank: Prepare a solvent blank containing the pure solvent used for the working solution.

-

Degassing (Optional): For applications where oxygen quenching is a concern, degas the solutions by bubbling with an inert gas like nitrogen or argon for 10-15 minutes.

Instrumental Setup and Spectral Acquisition

The following is a general procedure for acquiring excitation and emission spectra using a spectrofluorometer. Instrument-specific parameters may need to be optimized.

Sources

Determination of the Molar Extinction Coefficient for 1-Pyrenebutanamide using UV-Vis Spectroscopy

An In-Depth Technical Guide

Introduction: The Significance of Molar Absorptivity

In the fields of analytical chemistry, biochemistry, and drug development, the precise quantification of a compound in solution is a foundational requirement. The molar extinction coefficient (ε), also known as molar absorptivity, is an intrinsic physical constant that quantifies how strongly a chemical species absorbs light at a specific wavelength.[1] This constant is a critical parameter in the Beer-Lambert Law, which provides a linear relationship between the absorbance of light and the concentration of a substance in solution.[2]

1-Pyrenebutanamide, a derivative of the fluorescent probe pyrene, is often utilized in biological and chemical research. Establishing its molar extinction coefficient is paramount for any application requiring accurate concentration determination, such as quantifying its conjugation to biomolecules, assessing its purity, or studying its interaction kinetics. This guide provides a comprehensive, field-proven methodology for the robust determination of the molar extinction coefficient of 1-Pyrenebutanamide, grounded in the principles of UV-Visible (UV-Vis) spectrophotometry. We will move beyond a simple recitation of steps to explain the causality behind each experimental choice, ensuring a self-validating and reproducible protocol.

Principle: The Beer-Lambert Law

The determination of the molar extinction coefficient is fundamentally an application of the Beer-Lambert Law. The law states that the absorbance (A) of a solution is directly proportional to the molar concentration (c) of the absorbing species and the path length (l) of the light beam through the solution.[2]

A = εcl

Where:

-

A is the absorbance (a dimensionless quantity).

-

ε (epsilon) is the molar extinction coefficient, the constant of proportionality. Its units are typically liters per mole per centimeter (L·mol⁻¹·cm⁻¹ or M⁻¹cm⁻¹).[1][3]

-

c is the molar concentration of the substance (mol·L⁻¹ or M).

-

l is the path length of the cuvette, which is standardized to 1 cm in most modern spectrophotometers.[2]

By preparing a series of solutions of 1-Pyrenebutanamide with precisely known concentrations and measuring their corresponding absorbances at the wavelength of maximum absorption (λmax), we can plot Absorbance vs. Concentration. According to the Beer-Lambert equation, this plot should yield a straight line passing through the origin. The slope of this line will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.[3][4]

Caption: Relationship of terms in the Beer-Lambert Law.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to ensure accuracy through careful preparation, systematic measurement, and validation checks.

PART I: Materials and Reagents

| Reagent/Material | Specification | Rationale |

| 1-Pyrenebutanamide | >98% Purity | High purity is essential to ensure that the measured absorbance is attributable only to the compound of interest. |

| Solvent | Spectroscopic Grade Methanol or Ethanol | The solvent must completely dissolve the analyte and be transparent (non-absorbing) in the UV-Vis region where the analyte absorbs. Pyrene derivatives are soluble in alcohols.[5] |

| Volumetric Flasks | Class A (e.g., 10 mL, 25 mL, 50 mL) | Class A glassware provides the high accuracy required for preparing stock and dilution series solutions. |

| Micropipettes | Calibrated (e.g., P1000, P200) | Calibrated pipettes are crucial for accurate serial dilutions. |

| Analytical Balance | 4-decimal place (± 0.0001 g) | Necessary for the precise weighing of the initial mass of 1-Pyrenebutanamide to create the stock solution. |

| UV-Vis Spectrophotometer | Double-beam instrument recommended | A double-beam instrument simultaneously corrects for solvent absorbance, improving baseline stability.[6] |

| Cuvettes | 1 cm path length, Quartz | Quartz cuvettes are required as they are transparent in the UV range (<350 nm) where pyrene derivatives exhibit maximum absorbance.[5] Glass or plastic cuvettes absorb UV light and are unsuitable. |

PART II: Preparation of Solutions

Step 1: Prepare a Primary Stock Solution (e.g., 0.5 mM)

The causality here is to create a concentrated, accurately known starting point from which all other dilutions will be made, minimizing the propagation of weighing errors.

-

Calculate Mass: Determine the molecular weight of 1-Pyrenebutanamide. According to PubChem, the molecular weight is 287.4 g/mol .[7] To prepare 25 mL of a 0.5 mM (0.0005 M) solution:

-

Mass (g) = Concentration (M) × Volume (L) × Molecular Weight ( g/mol )

-

Mass (g) = 0.0005 mol/L × 0.025 L × 287.4 g/mol = 0.00359 g or 3.59 mg.

-

-

Weigh Compound: Accurately weigh approximately 3.6 mg of 1-Pyrenebutanamide using an analytical balance. Record the exact mass.

-

Dissolve and Dilute: Quantitatively transfer the weighed solid to a 25 mL Class A volumetric flask. Add a small amount of spectroscopic grade methanol to dissolve the solid completely, using sonication if necessary.[5] Once dissolved, fill the flask to the calibration mark with the solvent. Invert the flask 15-20 times to ensure homogeneity.

-

Recalculate Concentration: Using the actual mass you weighed, recalculate the precise concentration of your stock solution.

-

Actual Concentration (M) = Actual Mass (g) / (0.025 L × 287.4 g/mol )

-

Step 2: Prepare a Dilution Series

This series will be used to generate the calibration curve. The goal is to create a set of standards that span a useful absorbance range, ideally between 0.1 and 1.0, which is the linear dynamic range for most spectrophotometers.[8]

-

Using your accurately calculated stock solution, perform serial dilutions to prepare at least five working standards in 10 mL volumetric flasks. An example dilution series is provided below, assuming a 0.5 mM stock solution.

| Standard | Volume of Stock (mL) | Final Volume (mL) | Final Concentration (µM) |

| 1 | 0.10 | 10 | 5 |

| 2 | 0.20 | 10 | 10 |

| 3 | 0.40 | 10 | 20 |

| 4 | 0.80 | 10 | 40 |

| 5 | 1.20 | 10 | 60 |

PART III: Spectroscopic Measurement

Step 1: Determine the Wavelength of Maximum Absorbance (λmax)

It is critical to perform measurements at λmax because this wavelength provides the highest sensitivity and ensures the Beer-Lambert Law is most likely to be linear. Pyrene itself has a strong absorption peak around 335 nm.[9][10] Derivatives will have a similar but distinct λmax.

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.

-

Fill a quartz cuvette with the pure solvent (methanol) to serve as the reference or "blank."[11] Place it in the reference holder (if a double-beam instrument) or use it to perform a baseline correction across the desired wavelength range.

-

Fill a second quartz cuvette with one of your mid-range standards (e.g., the 20 µM solution).

-

Perform a wavelength scan over a range of approximately 250 nm to 450 nm to record the full absorption spectrum.

-

Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax for 1-Pyrenebutanamide in your chosen solvent. All subsequent measurements must be performed at this fixed wavelength.

Step 2: Measure the Absorbance of the Dilution Series

-

Set the spectrophotometer to measure absorbance at the determined λmax.

-

Zero the instrument using the pure solvent blank. This step is crucial as it subtracts any absorbance from the solvent and the cuvette itself.[11]

-

Measure the absorbance of each standard from your dilution series, starting with the most dilute and progressing to the most concentrated.[6]

-

Self-Validation: Between each sample, rinse the cuvette with the next solution to be measured to prevent carry-over contamination. Ensure no bubbles are present in the light path.[5] Record at least three separate measurements for each standard to assess reproducibility.

Caption: Experimental workflow for molar extinction coefficient determination.

Data Analysis and Calculation

Step 1: Construct the Calibration Curve

-

Tabulate your data, listing the concentration of each standard (on the x-axis) and its corresponding average absorbance (on the y-axis).

-

Plot Absorbance vs. Concentration using appropriate software (e.g., Microsoft Excel, Google Sheets, Origin).

Step 2: Perform Linear Regression

-

Apply a linear trendline to your data points. The line should be forced through the origin (0,0), as zero concentration must result in zero absorbance.

-

Display the equation of the line (y = mx + b) and the coefficient of determination (R²).

-

Trustworthiness Check: The R² value must be very close to 1.0 (ideally > 0.995) to confirm a strong linear relationship, which validates the adherence to the Beer-Lambert Law within your tested concentration range. If the R² value is low, it may indicate errors in dilution, instrument instability, or that the concentrations used were outside the linear range.

Step 3: Calculate the Molar Extinction Coefficient (ε)

-

The equation of the line is in the form A = (slope) × c.

-

Comparing this to the Beer-Lambert Law (A = εcl), we see that the slope of the line is equal to εl.

-

Since the path length (l) is 1 cm, the molar extinction coefficient (ε) is simply the value of the slope.

-

ε (L·mol⁻¹·cm⁻¹) = Slope of the calibration curve

-

Troubleshooting Common Issues

| Issue | Possible Cause(s) | Solution(s) |

| Non-linear calibration curve | Concentrations are too high, exceeding the instrument's linear range; chemical interactions (aggregation) at high concentrations. | Prepare a more dilute series of standards. Ensure all absorbance values are below ~1.5 A.U. |

| Poor R² value (<0.99) | Inaccurate dilutions; pipette error; unstable instrument; dirty cuvettes. | Recalibrate pipettes; re-prepare solutions carefully using Class A volumetric flasks; allow instrument to warm up fully; clean cuvettes thoroughly. |

| Inconsistent/drifting readings | Lamp failure; sample degradation (photobleaching); temperature fluctuations. | Allow instrument to warm up longer; check lamp status. Prepare fresh solutions and measure promptly. Use a temperature-controlled cell holder if available. |

| High absorbance in blank | Contaminated solvent; incorrect cuvette type (e.g., using glass for UV). | Use fresh, spectroscopic grade solvent. Ensure you are using quartz cuvettes for all UV measurements. |

Conclusion

This guide outlines a robust and self-validating methodology for determining the molar extinction coefficient of 1-Pyrenebutanamide. By understanding the causality behind each step—from selecting high-purity reagents and the correct solvent to validating the linearity of the Beer-Lambert response—researchers can confidently establish this crucial physicochemical constant. An accurately determined molar extinction coefficient is indispensable for the reliable quantification of 1-Pyrenebutanamide, underpinning the integrity of a wide range of scientific investigations and applications in drug development.

References

-

ChemTalk. (n.d.). Beer-Lambert Law. Retrieved from ChemTalk. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3264450, 1-Pyrenebutanamide. Retrieved from PubChem. [Link]

-

LabXchange. (n.d.). Beer-Lambert Law. Retrieved from LabXchange. [Link]

-

Chemistry LibreTexts. (2023, January 29). The Beer-Lambert Law. Retrieved from Chemistry LibreTexts. [Link]

-

Edinburgh Instruments. (n.d.). Beer-Lambert Law | Transmittance & Absorbance. Retrieved from Edinburgh Instruments. [Link]

-

Wikipedia. (n.d.). Beer–Lambert law. Retrieved from Wikipedia. [Link]

-

University of Basel. (n.d.). UV/VIS Spectroscopy. Retrieved from University of Basel. [Link]

-

Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved from Alphalyse. [Link]

-

MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from MtoZ Biolabs. [Link]

-

University of Calgary. (n.d.). Ultra-violet and visible spectroscopy. Retrieved from University of Calgary. [Link]

-

Prahl, S. (2017, June 2). Pyrene. Retrieved from Oregon Medical Laser Center. [Link]

-

Wikipedia. (n.d.). Molar absorption coefficient. Retrieved from Wikipedia. [Link]

-

Quora. (2024, March 7). I need to prepare sets of solutions for UV vis spec. with absorbance of 0.1 to 1, how do I calculate the concentrations of these sets of solution from my stock solution?. Retrieved from Quora. [Link]

-

ResearchGate. (n.d.). UV absorbance and LDI MS of pyrenes.: (a) UV–Vis absorption spectra of.... Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). The absorption spectrum of pyrene in water (2 μmol/l) at t = 25 °C.. Retrieved from ResearchGate. [Link]

-

Chemistry For Everyone. (2025, February 7). How To Prepare Solution For UV Spectroscopy? [Video]. YouTube. [Link]

Sources

- 1. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

- 2. edinst.com [edinst.com]

- 3. Beer-Lambert Law | ChemTalk [chemistrytalk.org]

- 4. LabXchange [labxchange.org]

- 5. web.uvic.ca [web.uvic.ca]

- 6. chem.uzh.ch [chem.uzh.ch]

- 7. 1-Pyrenebutanamide | C20H17NO | CID 3264450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. omlc.org [omlc.org]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

Navigating the Unseen: A Technical Guide to the Safe Handling and Application of 1-Pyrenebutanamide in the Laboratory

For Researchers, Scientists, and Drug Development Professionals